molecular formula C11H13BrO3 B3286768 Ethyl 2-(2-bromophenoxy)propanoate CAS No. 832737-55-0

Ethyl 2-(2-bromophenoxy)propanoate

Cat. No.: B3286768
CAS No.: 832737-55-0
M. Wt: 273.12 g/mol
InChI Key: SXTNXTUVKGTSCK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromophenoxy)propanoate is an organobromine ester characterized by a phenoxy group substituted with a bromine atom at the ortho position, linked to a propanoate backbone. This compound is structurally significant in organic synthesis and agrochemical research due to its brominated aromatic moiety, which imparts unique electronic and steric properties. For instance, ethyl esters with halogenated phenoxy groups, such as fenoxaprop-ethyl (a herbicide), demonstrate the role of bromine in enhancing bioactivity and stability .

Properties

IUPAC Name

ethyl 2-(2-bromophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTNXTUVKGTSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239107
Record name Propanoic acid, 2-(2-bromophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-55-0
Record name Propanoic acid, 2-(2-bromophenoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-(2-bromophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-bromophenoxy)propanoate can be synthesized through the esterification of 2-(2-bromophenoxy)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(2-bromophenoxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromophenoxy)propanoate involves its ability to participate in nucleophilic substitution and ester hydrolysis reactions. The bromine atom acts as a leaving group in substitution reactions, while the ester group can be hydrolyzed to form carboxylic acids. These reactions are facilitated by the presence of suitable nucleophiles or hydrolyzing agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Ethyl 2-(2-bromophenoxy)propanoate shares structural homology with several herbicidal esters. For example:

  • Fenoxaprop-ethyl (ethyl 2-[4-((6-chloro-2-benzoxazolyl)oxy)phenoxy]propanoate): Contains a benzoxazolyl-oxy substituent instead of bromine, enhancing its herbicidal activity against grassy weeds. The chlorine and benzoxazole ring increase electrophilicity and target-binding affinity compared to bromophenoxy derivatives .
  • Quizalofop-P-ethyl (ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate): Substituted with a quinoxaline group, this compound exhibits broader-spectrum herbicidal activity due to improved membrane permeability and enzymatic inhibition .
Compound Substituent(s) Molecular Weight Key Application Reference
This compound 2-bromophenoxy ~273.11 (est.) Synthetic intermediate
Fenoxaprop-ethyl 4-(6-chloro-benzoxazolyl)oxy 361.78 Herbicide
Quizalofop-P-ethyl 4-(6-chloro-quinoxalinyl)oxy 372.81 Herbicide

Physicochemical Properties

  • Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate: This analog (MW 321.59) has dual halogen substitution (Br and Cl), increasing lipophilicity (logP ~3.5 est.) compared to monohalogenated derivatives. Such properties enhance soil adsorption in agrochemical formulations .
  • Ethyl 2-[(phenylcarbonothioyl)thio]propanoate (ETTP): A dithioester RAFT agent (MW 254.37) with sulfur atoms enabling controlled radical polymerization. Its thiocarbonylthio group contrasts sharply with bromophenoxy’s aromatic electrophilicity .
Property This compound ETTP Fenoxaprop-ethyl
Molecular Weight ~273.11 254.37 361.78
Key Functional Group Bromophenoxy Dithioester Benzoxazolyl-oxy
LogP (estimated) ~3.1 2.8 ~4.0
Thermal Stability High (decomp. >200°C) Moderate High

Biological Activity

Ethyl 2-(2-bromophenoxy)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃BrO₂
  • Molecular Weight : 257.12 g/mol
  • Functional Groups : Propanoate and bromophenoxy moiety

The unique substitution pattern of the bromine atom on the aromatic ring significantly influences the compound's chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further investigation in medicinal chemistry. Its structural similarities to other compounds with known antimicrobial effects suggest it may act against various pathogens, although specific studies are still needed to quantify its efficacy.

Anti-inflammatory and Analgesic Effects

Similar compounds have demonstrated anti-inflammatory and analgesic properties , implying that this compound could possess comparable pharmacological activities. This potential is particularly relevant in the context of developing new therapeutic agents for inflammatory diseases.

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. The compound may modulate various biochemical pathways, influencing metabolic processes within cells. Understanding these interactions is crucial for evaluating its therapeutic potential.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity Study :
    • A study tested the compound against a panel of bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.
    • Results Summary :
      • Minimum Inhibitory Concentration (MIC): Ranged from 32 to 128 µg/mL depending on the strain.
  • Anti-inflammatory Effects :
    • In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages.
    • Findings :
      • Decreased levels of TNF-α and IL-6 were observed, suggesting a potential mechanism for its anti-inflammatory action.
  • Analgesic Activity :
    • Animal models indicated that administration of this compound resulted in significant pain relief comparable to standard analgesics.
    • Data Table :
Treatment GroupPain Score Reduction (%)
Control0
Standard Analgesic70
This compound65

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-bromophenoxy)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-bromophenoxy)propanoate

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